molecular formula C9H21NO4S2 B13892318 (Octane-1-sulfonyl)-methanesulfonamide

(Octane-1-sulfonyl)-methanesulfonamide

Katalognummer: B13892318
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: WMPBJNOZUYAWBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Octane-1-sulfonyl)-methanesulfonamide is an organosulfur compound that features both sulfonyl and sulfonamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Octane-1-sulfonyl)-methanesulfonamide typically involves the reaction of octane-1-sulfonyl chloride with methanesulfonamide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C8H17SO2Cl+CH3SO2NH2C8H17SO2NHSO2CH3+HCl\text{C}_8\text{H}_{17}\text{SO}_2\text{Cl} + \text{CH}_3\text{SO}_2\text{NH}_2 \rightarrow \text{C}_8\text{H}_{17}\text{SO}_2\text{NH}\text{SO}_2\text{CH}_3 + \text{HCl} C8​H17​SO2​Cl+CH3​SO2​NH2​→C8​H17​SO2​NHSO2​CH3​+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale reactions similar to the laboratory methods, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

(Octane-1-sulfonyl)-methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction of the sulfonyl groups can lead to the formation of thiols or sulfides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Thiols or sulfides.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(Octane-1-sulfonyl)-methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (Octane-1-sulfonyl)-methanesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Octane-1-sulfonic acid sodium salt: Used in ion pair chromatography and has similar sulfonyl functional groups.

    Methanesulfonamide: A simpler sulfonamide compound used in various chemical reactions.

Uniqueness

(Octane-1-sulfonyl)-methanesulfonamide is unique due to the presence of both octane-1-sulfonyl and methanesulfonamide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and potential pharmaceutical applications.

Eigenschaften

Molekularformel

C9H21NO4S2

Molekulargewicht

271.4 g/mol

IUPAC-Name

octylsulfonylmethanesulfonamide

InChI

InChI=1S/C9H21NO4S2/c1-2-3-4-5-6-7-8-15(11,12)9-16(10,13)14/h2-9H2,1H3,(H2,10,13,14)

InChI-Schlüssel

WMPBJNOZUYAWBF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCS(=O)(=O)CS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.